molecular formula C11H18NO5- B12366945 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester

1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester

Cat. No.: B12366945
M. Wt: 244.26 g/mol
InChI Key: YGITYLFOIAYYJU-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID typically involves the protection of the amine group in homomorpholine with a tert-butoxycarbonyl (BOC) group. This is followed by carboxylation at the 2-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The BOC group provides protection to the amine group, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the development of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    4-BOC-2-MORPHOLINECARBOXYLIC ACID: Similar in structure but with a morpholine ring instead of a homomorpholine ring.

    2-BOC-4-HYDROXYMORPHOLINE: Contains a hydroxyl group at the 4-position instead of a carboxylate group.

    4-BOC-2-HYDROXYMORPHOLINE: Similar structure with a hydroxyl group at the 2-position.

Uniqueness

4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID is unique due to its specific ring structure and the presence of both a BOC-protected amine and a carboxylate group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H18NO5-

Molecular Weight

244.26 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1

InChI Key

YGITYLFOIAYYJU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-]

Origin of Product

United States

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